N-[4-(Hydroxymethyl)benzyl]acetamide
Description
N-[4-(Hydroxymethyl)benzyl]acetamide (CAS: 16375-88-5) is an acetamide derivative with a benzyl group substituted at the para position by a hydroxymethyl (-CH₂OH) moiety. Its molecular formula is C₉H₁₁NO₂, and it is also known as 4-acetamidobenzyl alcohol or N-[4-(hydroxymethyl)phenyl]acetamide . The hydroxymethyl group introduces polarity and hydrogen-bonding capacity, distinguishing it from simpler alkyl or aryl-substituted acetamides.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[[4-(hydroxymethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-8(13)11-6-9-2-4-10(7-12)5-3-9/h2-5,12H,6-7H2,1H3,(H,11,13) |
InChI Key |
YBXHKZITDUDGGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Hydroxyphenyl)acetamide (Paracetamol)
- Structure : Paracetamol (CAS: 103-90-2) features a hydroxyl (-OH) group directly attached to the phenyl ring at the para position, whereas N-[4-(Hydroxymethyl)benzyl]acetamide has a hydroxymethyl (-CH₂OH) group.
- Properties: Solubility: The hydroxymethyl group in the target compound enhances hydrophilicity compared to paracetamol’s hydroxyl group. Acidity: Paracetamol’s phenolic -OH (pKa ~9.5) is more acidic than the hydroxymethyl group (pKa ~15), affecting ionization and bioavailability.
N-(4-Methylbenzyl)acetamide
- Structure: This compound substitutes the hydroxymethyl group with a non-polar methyl (-CH₃) group.
- Properties :
- Lipophilicity : The methyl group increases logP by ~0.5 compared to the hydroxymethyl derivative, favoring membrane permeability.
- Synthetic Utility : Methyl-substituted acetamides are common intermediates in drug synthesis (e.g., antihistamines), while hydroxymethyl derivatives may serve as prodrugs due to their hydrolytic sensitivity .
Chlorinated Acetamides (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide)
- Structure : Chlorine atoms at the meta or para positions introduce strong electron-withdrawing effects.
- Properties: Reactivity: Chlorine increases electrophilicity, enhancing susceptibility to nucleophilic substitution compared to hydroxymethyl’s electron-donating nature. Toxicity: Chlorinated derivatives (e.g., ’s nitrofurans) are associated with carcinogenicity, whereas hydroxymethyl derivatives may offer safer metabolic profiles .
Nitro-Substituted Derivatives (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide)
- Structure: Incorporates a nitro (-NO₂) group, a strong electron-withdrawing substituent.
- Properties :
N-[4-(Trifluoromethyl)phenyl]acetamide
- Structure : Features a trifluoromethyl (-CF₃) group, which is highly electronegative and lipophilic.
- Properties :
- Metabolic Stability : The -CF₃ group resists oxidation, improving metabolic half-life compared to hydroxymethyl’s susceptibility to oxidation.
- Bioavailability : Trifluoromethyl derivatives are common in agrochemicals and pharmaceuticals (e.g., antidepressants), whereas hydroxymethyl analogs may target polar binding sites .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The hydroxymethyl group allows for further functionalization (e.g., esterification, glycosylation), making this compound versatile in combinatorial chemistry .
- Biological Potential: While less studied than paracetamol, its hydroxymethyl motif aligns with bioactive molecules targeting enzymes with polar active sites (e.g., kinases, hydrolases).
- Safety Profile: Unlike nitrofuran-derived acetamides (), which exhibit immunosuppression and carcinogenicity, hydroxymethyl derivatives lack nitro or halogen groups linked to toxicity .
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